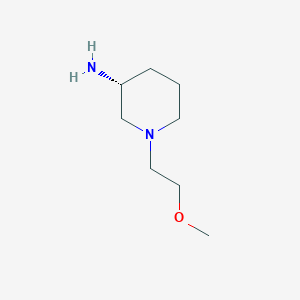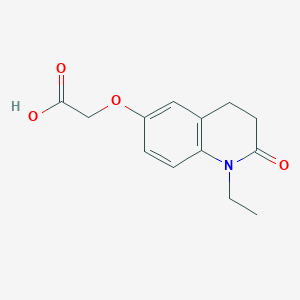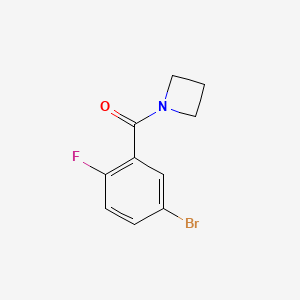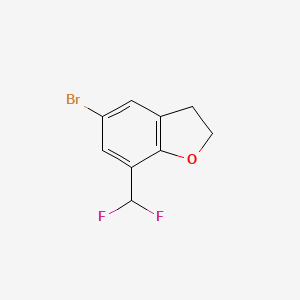
2-Ethyl-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3N It is a derivative of aniline, where the aniline ring is substituted with an ethyl group at the second position and a trifluoromethyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(trifluoromethyl)aniline typically involves the introduction of the ethyl and trifluoromethyl groups onto the aniline ring. One common method is the Friedel-Crafts alkylation, where aniline is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-Ethyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)aniline: Similar structure but lacks the ethyl group.
4-(Trifluoromethyl)aniline: Similar structure but lacks the ethyl group.
2-Ethyl-4-(methyl)aniline: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Ethyl-4-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethyl group can influence its reactivity and steric properties. These features make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10F3N |
|---|---|
Poids moléculaire |
189.18 g/mol |
Nom IUPAC |
2-ethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-2-6-5-7(9(10,11)12)3-4-8(6)13/h3-5H,2,13H2,1H3 |
Clé InChI |
NBDNVXCODUTURB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)



![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)




![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
